molecular formula C15H15N5O3 B2498804 8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e CAS No. 879429-79-5

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e

カタログ番号: B2498804
CAS番号: 879429-79-5
分子量: 313.317
InChIキー: KYVKORMAMKUTSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, commonly known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

MRS2179 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmission. MRS2179 binds to the P2Y1 receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the physiological processes mediated by this receptor.
Biochemical and Physiological Effects:
MRS2179 has been shown to have various biochemical and physiological effects, such as inhibition of platelet aggregation, vasodilation, modulation of neurotransmission, and inhibition of tumor growth and metastasis. Inhibition of platelet aggregation is mediated by the blockade of the P2Y1 receptor, which is involved in ADP-mediated platelet activation. Vasodilation is mediated by the inhibition of vasoconstriction, which is mediated by the P2Y1 receptor in smooth muscle cells. Modulation of neurotransmission is mediated by the inhibition of the P2Y1 receptor in neurons, which is involved in ADP-mediated neurotransmission. Inhibition of tumor growth and metastasis is mediated by the blockade of the P2Y1 receptor, which is involved in tumor cell proliferation, migration, and invasion.

実験室実験の利点と制限

MRS2179 has several advantages and limitations for lab experiments. The advantages include its high selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor, and its well-established synthesis method, which allows for easy access to this compound. The limitations include its low solubility in water, which can limit its use in aqueous solutions, and its potential off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on MRS2179. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory disorders, diabetes, and kidney diseases. Another direction is to investigate its potential use in combination with other drugs or therapies, such as antiplatelet agents, anticoagulants, and chemotherapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2179, which can provide insights into the development of new drugs targeting the P2Y1 receptor.

合成法

MRS2179 can be synthesized using various methods, including the condensation of 2,6-diaminopurine with 3-methoxybenzaldehyde, followed by cyclization with formaldehyde and hydrogen peroxide. Another method involves the reaction of 3-methoxybenzaldehyde with 2,6-diaminopurine in the presence of ammonium acetate and acetic anhydride, followed by cyclization with formaldehyde and hydrogen peroxide.

科学的研究の応用

MRS2179 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, MRS2179 has been shown to inhibit platelet aggregation and thrombus formation, thereby reducing the risk of thrombotic events. In neurological disorders, MRS2179 has been shown to modulate neurotransmission and protect against ischemic injury. In cancer, MRS2179 has been shown to inhibit tumor growth and metastasis.

特性

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-7-6-19(14(20)16-12)9-4-3-5-10(8-9)23-2/h3-5,8H,6-7H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKORMAMKUTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。